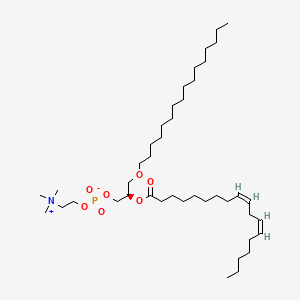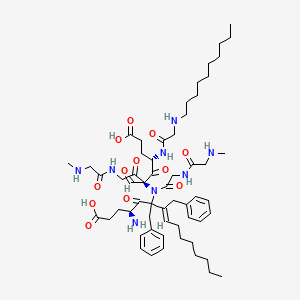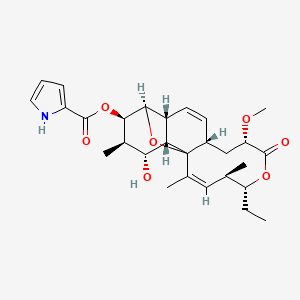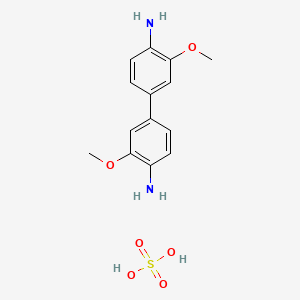
Polonium-205
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polonium-205 atom is the radioactive isotope of polonium with relative atomic mass 204.981165 and half-life of 1.66 h.
Wissenschaftliche Forschungsanwendungen
Radioactive Characteristics and Chemical Properties
Polonium, a natural radioelement, is highly radioactive and toxic. Its most stable and prevalent naturally occurring isotope is Polonium-210 (210Po), which is a significant alpha emitter with a half-life of 138.4 days. Polonium's chemistry is relatively limited due to its radioactive nature and the challenges in handling it. It belongs to the chalcogenide family and exhibits several oxidation states, with Po(IV) being the most stable in aqueous solutions. Its chemical properties, such as the formation of soluble salts with chlorides and acetates and precipitation with sulfides, were key in its initial discovery and isolation by Marie Curie (Ansoborlo, 2014).
Environmental and Industrial Concerns
Polonium-210, a decay product of uranium-238, can become enriched in various industrial products, leading to significant radiation exposure risks. This isotope is present in tobacco plants, contributing to polonium in cigarettes. Given the regulatory limits for radioactive substances in products and waste, understanding polonium's aqueous chemistry is crucial for developing effective removal or control methods (Ram et al., 2019).
Analytical Methodologies
The analysis of Polonium-210 is vital for various purposes, including radiological impact assessment and environmental process tracing. The analysis process, while straightforward due to the ease of source preparation through spontaneous auto-deposition onto metal surfaces, requires careful handling due to polonium's volatility at temperatures above 100 degrees Celsius (Matthews et al., 2007).
Nuclear Applications
Polonium has been used in neutron generators and as a part of nuclear triggers in atomic bombs. Its production, involving neutron bombardment of bismuth, was a significant part of the Manhattan Project. Understanding polonium's production and handling has been vital for nuclear technology development (Reed, 2019).
Fundamental Research
Experimental studies on polonium's fundamental properties, like ionization energy, are essential for scientific understanding. For example, research at CERN's ISOLDE facility on Polonium-208 provided insights into its ionization threshold and electronic configuration (Fink et al., 2019).
Eigenschaften
CAS-Nummer |
16729-76-3 |
|---|---|
Produktname |
Polonium-205 |
Molekularformel |
Po |
Molekulargewicht |
204.9812 g/mol |
IUPAC-Name |
polonium-205 |
InChI |
InChI=1S/Po/i1-4 |
InChI-Schlüssel |
HZEBHPIOVYHPMT-AHCXROLUSA-N |
Isomerische SMILES |
[205Po] |
SMILES |
[Po] |
Kanonische SMILES |
[Po] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





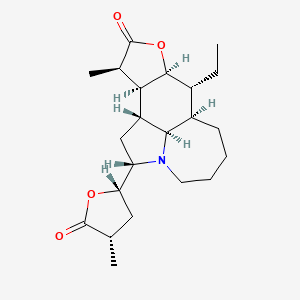
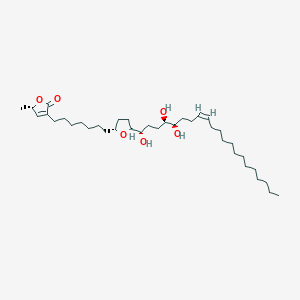
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)
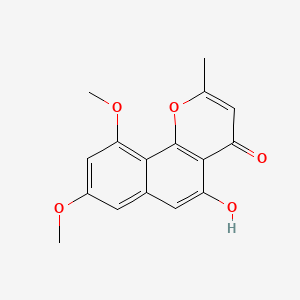
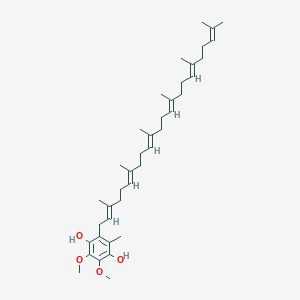
![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)
![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide](/img/structure/B1234510.png)

